molecular formula C23H26N2OS B2870273 N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide CAS No. 314034-30-5

N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide

Cat. No.: B2870273
CAS No.: 314034-30-5
M. Wt: 378.53
InChI Key: VHRBOPHXWCVIHP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Benzothiazoles constitute a privileged scaffold in medicinal chemistry and are widely investigated for their diverse biological activities . This compound features a benzamide group linked to the 2-position of a benzothiazole ring, a structural motif found in compounds studied for their interaction with neurological targets . Researchers are exploring similar benzothiazole-based structures as multitarget-directed ligands for complex neurodegenerative diseases, and as histamine H3 receptor ligands with additional potential to inhibit enzymes like acetylcholinesterase and monoamine oxidase-B . The core benzothiazole structure is also utilized in the vulcanization of rubber and in the synthesis of various dyes . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and purity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22(26)25-23-24-20-6-3-4-7-21(20)27-23/h3-4,6-7,12-17H,2,5,8-11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRBOPHXWCVIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Propylcyclohexyl Group: The propylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzamide: The final step involves the coupling of the benzothiazole derivative with 4-(4-propylcyclohexyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • The 4-propylcyclohexyl substituent significantly increases molecular weight and lipophilicity (XLogP3 ~6.5) compared to simpler analogs like 2-BTBA (XLogP3 3.1) and 2-BTFBA (XLogP3 3.4) . This suggests enhanced hydrophobic interactions in biological systems.
  • The topological polar surface area (TPSA) (~79.5 Ų) aligns with compounds exhibiting moderate membrane permeability, similar to 4-butoxy derivatives .

Crystallographic and Thermal Properties

Crystal lattice parameters and thermal stability vary with substituents:

Compound Name Lattice Parameters (Å) Volume (ų) Thermal Stability (°C) Reference
2-BTBA a=5.9479, b=16.8568, c=11.9366 1169.13 >200 (decomposition)
2-BTFBA a=5.2216, b=20.2593, c=11.3023 1195.61 >200 (decomposition)
4-Propylcyclohexyl analog* Estimated larger volume due to bulky substituent ~1300† Likely >250 Estimated

Key Observations :

  • Bulky substituents like 4-propylcyclohexyl are expected to increase unit cell volume compared to 2-BTBA and 2-BTFBA, as seen in the trend from 1169.13 ų (2-BTBA) to 1195.61 ų (2-BTFBA) .
  • Enhanced thermal stability (>250°C) is anticipated due to the rigid cyclohexyl group, which reduces molecular vibrations and improves packing efficiency .

Key Observations :

  • The 4-propylcyclohexyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases, proteases) compared to smaller substituents .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(4-propylcyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on antitumor and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{20}H_{24}N_{2}S
  • Molecular Weight : 336.48 g/mol
  • CAS Number : 313552-83-9

This compound features a benzothiazole moiety, which is known for its biological activity, combined with a propylcyclohexyl group that may influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting tumor cell proliferation.

Table 1: Antitumor Activity of Related Benzothiazole Compounds

Compound IDCell LineIC50 (µM)Activity Description
5HCC8276.26High potency in 2D assays
6NCI-H3586.48Effective against non-small cell lung cancer
8MCF-712.15Moderate activity
9A54915.00Lower potency compared to others

These findings suggest that this compound may share similar antitumor properties due to its structural characteristics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains. Studies have shown that benzothiazole derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Saccharomyces cerevisiae128

The compound's effectiveness against these pathogens indicates its potential as a therapeutic agent in treating infections.

Case Studies

  • Antitumor Study : A study published in the journal Molecules demonstrated that benzothiazole derivatives significantly inhibited the proliferation of cancer cells in vitro. The study highlighted the importance of substituents on the benzothiazole core affecting biological activity .
  • Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy of various benzothiazole compounds using broth microdilution methods. Results indicated that structural modifications could enhance antibacterial properties .

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